molecular formula C28H22N4O5 B11318385 5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11318385
M. Wt: 494.5 g/mol
InChI Key: PXEOPEZQBRPHLV-UHFFFAOYSA-N
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Description

5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising furan, piperazine, naphthalene, and oxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Furan-2-Carbonyl Piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under acidic or basic conditions.

    Synthesis of Naphthalen-2-yloxy Methyl Furan: This intermediate is prepared by reacting naphthalen-2-ol with a suitable methylating agent, followed by coupling with furan-2-carboxylic acid.

    Cyclization to Form Oxazole: The final step involves the cyclization of the intermediates to form the oxazole ring, typically using dehydrating agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and its derivatives.

    Piperazine Derivatives: Compounds like piperazine-2-carboxylic acid and its analogs.

    Naphthalene Derivatives: Compounds such as naphthalene-2-ol and its derivatives.

    Oxazole Derivatives: Compounds like oxazole-4-carboxylic acid and its analogs.

Uniqueness

5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its complex structure, which combines multiple heterocyclic moieties

Properties

Molecular Formula

C28H22N4O5

Molecular Weight

494.5 g/mol

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C28H22N4O5/c29-17-23-28(32-13-11-31(12-14-32)27(33)25-6-3-15-34-25)37-26(30-23)24-10-9-22(36-24)18-35-21-8-7-19-4-1-2-5-20(19)16-21/h1-10,15-16H,11-14,18H2

InChI Key

PXEOPEZQBRPHLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N)C(=O)C6=CC=CO6

Origin of Product

United States

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